molecular formula C10H14O2 B12980816 (1R,2R)-2-(Furan-2-yl)cyclohexanol

(1R,2R)-2-(Furan-2-yl)cyclohexanol

Cat. No.: B12980816
M. Wt: 166.22 g/mol
InChI Key: ZPJHTKRSIFBJMU-RKDXNWHRSA-N
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Description

(1R,2R)-2-(Furan-2-yl)cyclohexanol is a chiral organic compound that features a furan ring attached to a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Furan-2-yl)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and furan-2-carbaldehyde.

    Reaction Conditions: A common method involves the use of a chiral catalyst to induce asymmetry in the product. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Furan-2-yl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (1R,2R)-2-(Furan-2-yl)cyclohexanone.

    Reduction: Formation of (1R,2R)-2-(Furan-2-yl)cyclohexane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R,2R)-2-(Furan-2-yl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (1R,2R)-2-(Furan-2-yl)cyclohexanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The furan ring may also participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(Furan-2-yl)cyclohexanol: The enantiomer of (1R,2R)-2-(Furan-2-yl)cyclohexanol with similar chemical properties but different biological activity.

    2-(Furan-2-yl)cyclohexanone: An oxidized derivative with distinct reactivity and applications.

    2-(Furan-2-yl)cyclohexane: A reduced form with different chemical behavior.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent with enantioselective activity.

Biological Activity

(1R,2R)-2-(Furan-2-yl)cyclohexanol is a cyclic alcohol featuring a furan ring, which is known for its potential biological activities. This compound has garnered interest due to its structural properties that may influence various biological interactions, particularly in the fields of medicinal chemistry and drug design. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The compound this compound can be characterized by its unique structure:

  • Molecular Formula : C10_{10}H12_{12}O
  • Molecular Weight : 164.20 g/mol
  • Structure : The presence of the furan moiety allows for significant π-π interactions and hydrogen bonding capabilities, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The furan ring can engage in π-π stacking with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with active site residues. These interactions may modulate enzyme activity and receptor binding.
  • Potential Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. However, specific assays for this compound are still required to confirm these effects.

Biological Activity Overview

Research indicates that this compound may have several biological activities:

Activity Type Description
AntimicrobialPotential to inhibit the growth of bacteria and fungi; specific assays are needed for confirmation.
AnticancerSimilar compounds have shown promise in cancer cell line studies; further investigation is warranted.
Enzyme InhibitionMay inhibit specific enzymes due to its structural features; requires targeted studies.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study on structurally similar compounds indicated potential antimicrobial effects against various pathogens. However, this compound's specific efficacy remains untested in vitro.
  • Enzyme Interaction Studies :
    • Research has shown that compounds containing furan rings can act as ligands for various enzymes. The interaction dynamics suggest that this compound could similarly affect enzyme-substrate interactions, leading to altered metabolic pathways .
  • Pharmacological Potential :
    • Investigations into the pharmacological properties of furan-containing compounds have revealed their potential as drug candidates. The unique electronic properties imparted by the furan ring could enhance drug efficacy and selectivity .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,2R)-2-(furan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H14O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2/t8-,9-/m1/s1

InChI Key

ZPJHTKRSIFBJMU-RKDXNWHRSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=CO2)O

Canonical SMILES

C1CCC(C(C1)C2=CC=CO2)O

Origin of Product

United States

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